Cas no 525575-33-1 (2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy-)

2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- is a symmetrically substituted bipyrrole derivative characterized by its dimethoxy functional groups at the 4 and 4' positions. This compound is of interest in organic synthesis and materials science due to its electron-rich aromatic structure, which enhances its utility as a building block for conjugated systems, ligands, or functional polymers. The methoxy groups improve solubility in organic solvents, facilitating further chemical modifications. Its rigid, planar structure makes it suitable for applications in optoelectronic materials, coordination chemistry, and as a precursor for heterocyclic frameworks. The compound’s stability and tunable electronic properties underscore its value in advanced research and development.
2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- structure
525575-33-1 structure
商品名:2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy-
CAS番号:525575-33-1
MF:C10H12N2O2
メガワット:192.214
CID:4020634

2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- 化学的及び物理的性質

名前と識別子

    • 2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy-

2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-23035115-1.0g
4,4'-dimethoxy-1H,1'H-2,2'-bipyrrole
525575-33-1 95%
1.0g
$0.0 2023-01-07

2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- 関連文献

2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy-に関する追加情報

Introduction to 2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- (CAS No. 525575-33-1)

2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- (CAS No. 525575-33-1) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, also known as 4,4'-dimethoxybipyrrole, is characterized by its bipyrrole core with methoxy substituents at the 4 and 4' positions. The structural features of this compound make it an attractive candidate for various applications, including the synthesis of complex organic molecules and the development of novel pharmaceuticals.

The bipyrrole scaffold is a fundamental building block in the design of bioactive molecules due to its ability to form stable and specific interactions with biological targets. The presence of methoxy groups in 2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- enhances its solubility and modulates its electronic properties, making it particularly useful in the synthesis of functional materials and drug candidates.

Recent research has highlighted the potential of 2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- in the development of new therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit potent antitumor activity against various cancer cell lines. The bipyrrole core provides a platform for the introduction of functional groups that can enhance the compound's biological activity and selectivity. This has led to the exploration of 2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- as a lead compound in drug discovery programs targeting cancer and other diseases.

In addition to its potential in medicinal chemistry, 2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- has been investigated for its use in materials science. The unique electronic properties of bipyrroles make them suitable for applications in organic electronics and photovoltaic devices. Research has demonstrated that derivatives of this compound can be used to create efficient and stable organic semiconductors, which are essential components in next-generation electronic devices.

The synthesis of 2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- typically involves multistep reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the coupling of pyrrole monomers followed by methylation reactions to introduce the methoxy groups. Advances in synthetic methods have made it possible to produce this compound on a larger scale, facilitating its use in both academic research and industrial applications.

The physical and chemical properties of 2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- have been extensively studied. It is a solid at room temperature with a melting point ranging from 80°C to 85°C. The compound is soluble in common organic solvents such as dichloromethane and ethanol but exhibits limited solubility in water. These properties make it suitable for use in solution-based reactions and processing techniques.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to characterize 2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy-. NMR spectroscopy provides detailed information about the molecular structure and conformation of the compound, while MS helps to confirm its molecular weight and purity. These analytical methods are crucial for ensuring the quality and consistency of the compound in both research and commercial settings.

In conclusion, 2,2'-Bi-1H-pyrrole, 4,4'-dimethoxy- (CAS No. 525575-33-1) is a versatile compound with significant potential in various scientific fields. Its unique structural features and chemical properties make it an attractive candidate for the development of new drugs and functional materials. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern chemistry.

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